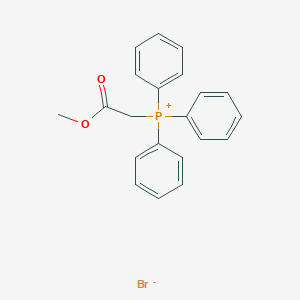

(2-Methoxy-2-oxoethyl)triphenylphosphonium bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 136109. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-methoxy-2-oxoethyl)-triphenylphosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O2P.BrH/c1-23-21(22)17-24(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;/h2-16H,17H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCWBQLMDSMSVRL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20BrO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00939003 | |

| Record name | (2-Methoxy-2-oxoethyl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00939003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1779-58-4 | |

| Record name | Phosphonium, (2-methoxy-2-oxoethyl)triphenyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1779-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1779-58-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136109 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Methoxy-2-oxoethyl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00939003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methoxy-2-oxoethyl)triphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.657 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthetic Cornerstone: A Technical Guide to (2-Methoxy-2-oxoethyl)triphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

(2-Methoxy-2-oxoethyl)triphenylphosphonium bromide (CAS 1779-58-4) , a workhorse reagent in modern organic synthesis, provides a reliable and versatile method for the formation of carbon-carbon double bonds. This guide offers an in-depth exploration of its properties, synthesis, and applications, with a particular focus on its utility in the construction of complex molecular architectures relevant to drug discovery and natural product synthesis. As a stabilized Wittig reagent, it offers distinct advantages in terms of handling, reactivity, and stereocontrol, making it an indispensable tool in the synthetic chemist's arsenal.

Core Characteristics and Physicochemical Properties

This compound, also known as (carbomethoxymethyl)triphenylphosphonium bromide, is a quaternary phosphonium salt.[1] It typically appears as a white to off-white crystalline powder.[2] Its stability in air and solubility in polar organic solvents contribute to its ease of use in various reaction conditions.[2]

| Property | Value | Source(s) |

| CAS Number | 1779-58-4 | [3] |

| Molecular Formula | C₂₁H₂₀BrO₂P | [4] |

| Molecular Weight | 415.26 g/mol | [4] |

| Melting Point | 165-170 °C (decomposes) | [2] |

| Solubility | Soluble in methanol and dichloromethane. | [2] |

| Appearance | White to off-white crystalline powder. | [2] |

Synthesis and Purification: A Reliable Protocol

The preparation of this compound is a straightforward and high-yielding reaction, typically involving the SN2 reaction between triphenylphosphine and methyl bromoacetate.

Experimental Protocol: Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine (1.0 equivalent) in a suitable solvent such as toluene or ethyl acetate.

-

Reagent Addition: To the stirred solution, add methyl bromoacetate (1.0-1.1 equivalents) dropwise at room temperature.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours to overnight. The formation of a white precipitate indicates the progress of the reaction.

-

Isolation: After the reaction is complete, cool the mixture and collect the white precipitate by vacuum filtration.

-

Washing: Wash the collected solid with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting materials.

-

Drying: Dry the purified product under vacuum to obtain this compound as a white solid.

Purification

For most applications, the precipitated product is of sufficient purity. However, for highly sensitive reactions, recrystallization can be performed from a solvent system such as chloroform/diethyl ether.

Caption: Workflow for the synthesis of this compound.

The Wittig Reaction: Mechanism and Stereoselectivity

The primary application of this compound is in the Wittig reaction, a powerful method for the synthesis of alkenes from aldehydes and ketones.[5] The reagent forms a stabilized ylide, which influences the reaction's stereochemical outcome.

Mechanism of the Wittig Reaction with a Stabilized Ylide

-

Ylide Formation: The phosphonium salt is deprotonated by a base (e.g., sodium hydride, sodium ethoxide, or even a weaker base like sodium carbonate in some cases) to form the corresponding phosphorus ylide. The negative charge on the α-carbon is stabilized by the adjacent ester group through resonance.

-

Nucleophilic Attack: The nucleophilic ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone.

-

Oxaphosphetane Formation: This attack leads to the formation of a four-membered ring intermediate called an oxaphosphetane.[5] For stabilized ylides, the initial addition step is reversible, and the thermodynamic stability of the intermediates plays a crucial role.

-

Decomposition: The oxaphosphetane intermediate collapses to form the alkene and triphenylphosphine oxide. The formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction.[5]

Stereoselectivity: A key feature of Wittig reactions involving stabilized ylides is their propensity to form the thermodynamically more stable (E)-alkene (trans isomer) as the major product.[6] This is attributed to the reversibility of the initial steps, allowing for equilibration to the more stable anti-betaine-like transition state, which leads to the (E)-alkene.

Caption: Simplified mechanism of the Wittig reaction with a stabilized ylide.

Practical Application: Synthesis of α,β-Unsaturated Esters

The reaction of this compound with aldehydes is a highly reliable method for the synthesis of α,β-unsaturated methyl esters, which are valuable intermediates in organic synthesis.[7]

Experimental Protocol: Wittig Reaction

-

Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.1-1.2 equivalents) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath. Add a suitable base, such as sodium hydride (NaH, 1.1 equivalents) or a solution of sodium ethoxide, portion-wise. Stir the mixture at 0 °C for 30-60 minutes, during which the solution typically turns a characteristic color (e.g., orange or yellow), indicating ylide formation.

-

Reaction with Aldehyde: Dissolve the aldehyde (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the ylide solution at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product will be a mixture of the desired alkene and triphenylphosphine oxide.

Purification Strategy: Removal of Triphenylphosphine Oxide

The separation of the desired alkene from the triphenylphosphine oxide byproduct is a common challenge in Wittig reactions. Several methods can be employed:

-

Column Chromatography: For small-scale reactions, silica gel chromatography is effective. A gradient elution with a solvent system like hexanes/ethyl acetate is typically used.[8]

-

Crystallization: If the product is a solid, recrystallization can be an efficient purification method.

-

Precipitation of Triphenylphosphine Oxide: Triphenylphosphine oxide can be precipitated from non-polar solvents like hexane or a mixture of diethyl ether and hexanes.[9]

-

Metal Salt Complexation: Triphenylphosphine oxide can form insoluble complexes with Lewis acids like magnesium chloride (MgCl₂) or zinc chloride (ZnCl₂), which can then be removed by filtration.[10][11]

Caption: A typical experimental workflow for the Wittig olefination.

Applications in Drug Development and Natural Product Synthesis

The reliability and stereoselectivity of the Wittig reaction using this compound make it a valuable tool in the synthesis of complex, biologically active molecules.

Synthesis of GSK-3 Inhibitors: Glycogen synthase kinase 3 (GSK-3) is a key target in the development of therapeutics for various diseases, including Alzheimer's disease, bipolar disorder, and diabetes. This compound has been employed as a reactant in the synthesis of GSK-3 inhibitors through the Wittig reaction. This approach allows for the introduction of specific unsaturated ester moieties that are crucial for the inhibitor's binding and activity.

Natural Product Synthesis: The construction of α,β-unsaturated ester functionalities is a common requirement in the total synthesis of natural products. The use of stabilized Wittig reagents like this compound provides a predictable and high-yielding method for installing these motifs, often with excellent control over the double bond geometry. This has been demonstrated in the synthesis of various natural products and their analogues.

Caption: Role in the synthesis of bioactive molecules.

Spectroscopic Data

The following table summarizes typical spectroscopic data for this compound.

| Technique | Key Features |

| ¹H NMR | Aromatic protons (triphenyl group): multiplet around 7.6-7.9 ppm. Methylene protons (P-CH₂): doublet around 5.5 ppm. Methyl protons (O-CH₃): singlet around 3.6 ppm. |

| ¹³C NMR | Aromatic carbons: multiple signals in the range of 110-135 ppm. Methylene carbon (P-CH₂): signal around 30-35 ppm. Ester carbonyl carbon: signal around 165-170 ppm. Methyl carbon (O-CH₃): signal around 52 ppm. |

| FTIR (KBr) | C=O stretch (ester): strong absorption around 1720-1740 cm⁻¹. P-Ph stretch: characteristic absorptions in the fingerprint region. C-H stretches (aromatic and aliphatic). |

Note: Exact chemical shifts and absorption frequencies may vary depending on the solvent and instrument used.

Safety and Handling

This compound is an irritant to the eyes, respiratory system, and skin.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[2] It should be used in a well-ventilated area or a fume hood. Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its stability, ease of preparation, and the stereoselectivity it imparts in the Wittig reaction make it a preferred choice for the synthesis of (E)-α,β-unsaturated esters. For researchers and professionals in drug development and natural product synthesis, a thorough understanding of its properties and applications is crucial for the efficient construction of complex and biologically relevant molecules.

References

-

Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. (n.d.). Retrieved from [Link]

-

Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2 | Organic Process Research & Development - ACS Publications. (2022, June 9). Retrieved from [Link]

-

Triphenylphosphine Oxide- Waste Not, Want Not - Scientific Update - UK. (2023, February 9). Retrieved from [Link]

- CN109354595B - Method for recovering triphenylphosphine oxide from Wittig reaction rectification residual liquid - Google Patents. (n.d.).

-

Wiley-VCH 2007 - Supporting Information. (n.d.). Retrieved from [Link]

-

NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]

-

ResearchGate. (2025, August 7). A Facile One-Pot Synthesis of α-Fluoro-α,β-unsaturated Esters from Alkoxycarbonylmethyltriphenylphosphonium Bromides. Retrieved from [Link]

-

PubChem. (n.d.). (Ethoxycarbonylmethyl)triphenylphosphonium bromide | C22H22BrO2P | CID 73731. Retrieved from [Link]

-

National Institutes of Health. (2023, May 11). Stereoselective synthesis of (E)-α,β-unsaturated esters: triethylamine-catalyzed allylic rearrangement of enol phosphates. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, August 16). 6: The Wittig Reaction (Experiment). Retrieved from [Link]

-

The Wittig Reaction: Synthesis of Alkenes. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). Phosphonium, (2-methoxy-2-oxoethyl)triphenyl-, bromide (1:1) | C21H20BrO2P. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Methoxymethylenetriphenylphosphorane. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of α,β-unsaturated esters. Isolated yields based on alkene 1 or 4. Retrieved from [Link]

-

PubChem. (n.d.). This compound | C21H20O2P+. Retrieved from [Link]

-

Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

-

PubMed. (1997, February 7). Novel Syntheses of alpha,beta-Unsaturated Esters, alpha,beta-Unsaturated gamma-Lactones, and 2-Alkoxypyrroles via 1,2,4-Triazole-Stabilized Allenic Anions. Retrieved from [Link]

-

Wikipedia. (n.d.). Wittig reagents. Retrieved from [Link]

-

RSC Publishing. (n.d.). Synthesis of α,β-unsaturated esters of perfluoropolyalkylethers (PFPAEs) based on hexafluoropropylene oxide units for photopolymerization. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Capturing the Essence of Organic Synthesis: From Bioactive Natural Products to Designed Molecules in Today's Medicine. Retrieved from [Link]

-

RCSI Repository. (2022, March 11). Enantioselective Preparation of Bromides and its Application to the Preparation of Bioactive Compounds. Retrieved from [Link]

-

National Institutes of Health. (2024, September 14). Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. Retrieved from [Link]

-

Chemsrc. (2025, August 23). CAS#:1530-45-6 | (2-Ethoxy-2-oxoethyl)triphenylphosphonium bromide. Retrieved from [Link]

-

ResearchGate. (n.d.). Selected examples of bioactive molecules incorporating β‐(hetero)arylethylamine scaffolds. Retrieved from [Link]

-

Synthonix. (n.d.). (2-Ethoxy-2-oxoethyl)triphenylphosphonium bromide - [E65361]. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Bridging the Gap Between Natural Product Synthesis and Drug Discovery. Retrieved from [Link]

Sources

- 1. (Carbethoxymethyl)triphenylphosphonium bromide(1530-45-6) 1H NMR spectrum [chemicalbook.com]

- 2. www1.udel.edu [www1.udel.edu]

- 3. This compound | C21H20O2P+ | CID 494138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phosphonium, (2-methoxy-2-oxoethyl)triphenyl-, bromide (1:1) | C21H20BrO2P | CID 2733211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scientificupdate.com [scientificupdate.com]

(2-Methoxy-2-oxoethyl)triphenylphosphonium bromide structure

An In-depth Technical Guide to (2-Methoxy-2-oxoethyl)triphenylphosphonium bromide

Introduction: A Cornerstone Reagent in Modern Olefination

This compound, also known as (methoxycarbonylmethyl)triphenylphosphonium bromide, is a quaternary phosphonium salt that serves as a pivotal reagent in synthetic organic chemistry.[1] Identified by its CAS number 1779-58-4, this compound is primarily recognized as a precursor to a stabilized phosphorus ylide, a key player in the Wittig reaction.[1][2] Its utility lies in its ability to convert aldehydes and ketones into α,β-unsaturated esters, a critical transformation in the synthesis of complex organic molecules, including pharmaceuticals and natural products. This guide provides a comprehensive overview of its structure, synthesis, and application, tailored for researchers and professionals in drug development.

Molecular Structure and Physicochemical Properties

The structure of this compound consists of a positively charged triphenylphosphonium cation and a bromide anion. The cation features a phosphorus atom bonded to three phenyl groups and a methylene group, which is in turn attached to a methoxycarbonyl group (-C(O)OCH₃). This ester functionality is crucial as it stabilizes the corresponding ylide through resonance, profoundly influencing its reactivity.

The molecule's IUPAC name is (2-methoxy-2-oxoethyl)-triphenylphosphanium bromide.[3] It typically appears as a white to off-white crystalline solid and is soluble in polar organic solvents like methanol and ethanol.[1][4]

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1779-58-4 | [2][5] |

| Molecular Formula | C₂₁H₂₀BrO₂P | [2] |

| Molecular Weight | 415.26 g/mol | [2][5] |

| Appearance | White to off-white powder/crystal | [1][4][6] |

| Melting Point | 165-170 °C (decomposition) | [4][5] |

| SMILES | COC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | [3][5] |

Synthesis of the Phosphonium Salt

The preparation of this compound is a classic example of a nucleophilic substitution reaction (Sₙ2). The synthesis is straightforward and typically high-yielding, involving the reaction of triphenylphosphine with methyl bromoacetate.

The causality behind this choice of reactants is clear: triphenylphosphine acts as an excellent nucleophile due to the electron-donating nature of the phenyl groups and the polarizability of the phosphorus atom. Methyl bromoacetate provides an electrophilic carbon center and a good leaving group (bromide), facilitating the nucleophilic attack.

Caption: Workflow for the synthesis of the phosphonium salt.

Experimental Protocol: Synthesis

This protocol is a self-validating system; successful formation of the product is indicated by the precipitation of the white phosphonium salt from the reaction mixture upon cooling.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.0 equivalent) in a suitable anhydrous, inert solvent such as toluene or acetonitrile. The choice of an inert solvent is critical to prevent unwanted side reactions.[7][8]

-

Reagent Addition: To the stirred solution, add methyl bromoacetate (1.0 equivalent) dropwise at room temperature.[7] This controlled addition helps manage any initial exotherm.

-

Reaction Conditions: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) to observe the consumption of the starting materials. The reaction is typically complete within 2-4 hours.[7]

-

Isolation and Purification: Upon completion, allow the mixture to cool to room temperature. The phosphonium salt, being ionic, is generally insoluble in nonpolar solvents like toluene and will precipitate out. Collect the resulting white solid by vacuum filtration.

-

Purification: Wash the collected solid with a small amount of cold solvent or diethyl ether to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield a high-purity product.

Application in the Wittig Reaction: A Stabilized Ylide Approach

The primary application of this compound is as a precursor for a stabilized phosphorus ylide in the Wittig reaction.[9] This reaction is one of the most powerful methods for carbon-carbon double bond formation in organic synthesis.[10][11]

In-situ Ylide Generation and its Properties

The phosphonium salt is not the reactive species itself. It must first be deprotonated by a base to form the corresponding phosphorus ylide, also known as a phosphorane. The methylene protons adjacent to the phosphorus and carbonyl groups are acidic and can be removed by a suitable base (e.g., sodium hydride, sodium methoxide, or even weaker bases like sodium bicarbonate in some cases).[9][11]

The resulting ylide, methyl (triphenylphosphoranylidene)acetate, is termed a "stabilized ylide".[10][12][13] The negative charge on the carbanion is delocalized through resonance onto the adjacent carbonyl oxygen atom. This resonance stabilization makes the ylide less reactive and more selective than its non-stabilized counterparts (where the group attached to the carbanion is an alkyl group).[12][13]

A key field-proven insight is that stabilized ylides exhibit high chemoselectivity. They react readily with more electrophilic aldehydes but often do not react, or react very slowly, with less reactive ketones.[11][12] This allows for selective olefination of aldehydes in the presence of ketones.

The Wittig Reaction Mechanism and Stereoselectivity

The Wittig reaction mechanism proceeds through a concerted [2+2] cycloaddition between the ylide and the carbonyl compound, forming a transient four-membered ring intermediate called an oxaphosphetane.[9][10] This intermediate then collapses to form the desired alkene and triphenylphosphine oxide. The formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction.[13]

Caption: Mechanism of the Wittig reaction with a stabilized ylide.

For stabilized ylides, the initial steps of the reaction are often reversible. This allows for equilibration to the more thermodynamically stable anti-oxaphosphetane intermediate, which subsequently decomposes to yield the (E)-alkene as the major product.[13] This stereochemical outcome is a reliable and predictable feature of using this compound.

Spectroscopic Data

The structure of the phosphonium salt is confirmed through various spectroscopic techniques. While raw spectral data can vary by instrument and conditions, the expected characteristics are well-established.

Table 2: Summary of Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | - Aromatic Protons: Multiplets in the range of δ 7.6-7.9 ppm corresponding to the three phenyl groups on the phosphorus atom. - Methylene Protons (-CH₂-): A doublet adjacent to the phosphorus atom, typically around δ 5.5-5.7 ppm, with coupling to the ³¹P nucleus. - Methoxy Protons (-OCH₃): A singlet around δ 3.7 ppm. |

| ¹³C NMR | - Carbonyl Carbon (-C=O): A signal in the range of δ 165-170 ppm. - Aromatic Carbons: Multiple signals in the aromatic region (δ 120-140 ppm). - Methylene Carbon (-CH₂-): A signal coupled to phosphorus, appearing as a doublet. - Methoxy Carbon (-OCH₃): A signal around δ 52-54 ppm.[3][14] |

| Mass Spec (ESI+) | The cationic portion of the molecule, (2-methoxy-2-oxoethyl)triphenylphosphonium, will be detected. - [M]⁺: m/z ≈ 335.12 |

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as an irritant.[3]

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][4]

-

Precautions: Standard laboratory personal protective equipment (PPE) should be used, including safety glasses, gloves, and a lab coat.[4] Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[3] The compound is also noted to be hygroscopic, so it should be stored in a dry, inert atmosphere.[4]

Conclusion

This compound is a robust and reliable reagent for the synthesis of (E)-α,β-unsaturated esters via the Wittig reaction. Its straightforward preparation, stability, and the predictable stereochemical outcome of its corresponding ylide make it an indispensable tool for synthetic chemists. The chemoselectivity of the stabilized ylide for aldehydes over ketones provides an additional layer of synthetic utility, allowing for precise molecular construction in complex chemical environments. A thorough understanding of its properties and the causality behind its reactivity enables researchers to leverage this powerful reagent to its full potential in the development of novel chemical entities.

References

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, February 13). Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained [Video]. YouTube. Retrieved from [Link]

-

AdiChemistry. (n.d.). WITTIG REACTION | MECHANISM. Retrieved from [Link]

-

Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

-

NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 494138, this compound. Retrieved from [Link]

-

Organic Syntheses. (n.d.). PHOSPHINE-CATALYZED [3 + 2] ANNULATION: SYNTHESIS OF ETHYL 5-(tert-BUTYL)-2-PHENYL-1-TOSYL-3-PYRROLINE-3-CARBOXYLATE. Retrieved from [Link]

-

Chemical Review and Letters. (2024). Bis[(2-ethoxy-2-oxoethyl)triphenyl phosphonium] di-µ-chloro-bis[bromochloro palladate (II)] and its application in Heck and Suzuki cross-coupling reactions. Retrieved from [Link]

-

Molbase. (n.d.). Synthesis of [[[2-(2-methoxy-ethoxy)ethoxy]carbonyl]methylene]triphenylphosphorane. Retrieved from [Link]

-

ChemBK. (2024, April 10). This compound. Retrieved from [Link]

-

Spectrabase. (n.d.). (2-keto-2-methoxy-ethyl)-triphenyl-phosphonium bromide [13C NMR]. Retrieved from [Link]

-

Thermo Fisher Scientific. (n.d.). (Ethoxycarbonylmethyl)triphenylphosphonium bromide, 98+%. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73731, (Ethoxycarbonylmethyl)triphenylphosphonium bromide. Retrieved from [Link]

-

NIST. (n.d.). (2-ethoxy-2-oxoethyl)triphenylphosphonium bromide. Retrieved from [Link]

-

Chemsrc. (n.d.). (2-Ethoxy-2-oxoethyl)triphenylphosphonium bromide. Retrieved from [Link]

Sources

- 1. CAS 1779-58-4: (Carbomethoxymethyl)triphenylphosphonium br… [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C21H20O2P+ | CID 494138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. 甲氧甲酰基甲基三苯基溴化膦 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Methoxycarbonylmethyl(triphenyl)phosphonium Bromide | 1779-58-4 | TCI AMERICA [tcichemicals.com]

- 7. benchchem.com [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Wittig Reaction [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 12. youtube.com [youtube.com]

- 13. adichemistry.com [adichemistry.com]

- 14. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to (2-Methoxy-2-oxoethyl)triphenylphosphonium bromide: Synthesis, Characterization, and Application in Modern Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (2-Methoxy-2-oxoethyl)triphenylphosphonium bromide, a pivotal reagent in contemporary organic synthesis. As a stabilized Wittig reagent precursor, this phosphonium salt is instrumental in the stereoselective formation of α,β-unsaturated esters, which are key structural motifs in numerous biologically active molecules and pharmaceutical agents. This document aims to serve as a practical resource, offering not only procedural details but also the underlying scientific rationale to empower researchers in their synthetic endeavors.

Physicochemical Properties: A Foundation for Application

This compound, also known by its CAS Registry Number 1779-58-4, is a white crystalline powder.[1][2] Its hygroscopic nature necessitates storage in a dry environment, preferably under an inert atmosphere, to maintain its reactivity.[1] The compound's solubility in polar organic solvents such as methanol, ethanol, and dichloromethane facilitates its use in a variety of reaction conditions.[2]

| Property | Value | Reference(s) |

| IUPAC Name | (2-methoxy-2-oxoethyl)triphenylphosphanium bromide | [3] |

| CAS Number | 1779-58-4 | [3] |

| Molecular Formula | C₂₁H₂₀BrO₂P | [1] |

| Molecular Weight | 415.26 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 165-170 °C (with decomposition) | [1] |

| Solubility | Soluble in methanol, ethanol, dichloromethane | [2] |

| Hygroscopicity | Hygroscopic | [1] |

Synthesis of this compound: A Practical Protocol

The synthesis of this phosphonium salt is a straightforward nucleophilic substitution reaction between triphenylphosphine and methyl bromoacetate. The lone pair of electrons on the phosphorus atom of triphenylphosphine attacks the electrophilic carbon of methyl bromoacetate, displacing the bromide ion.

Diagram of Synthesis:

Sources

(2-Methoxy-2-oxoethyl)triphenylphosphonium bromide synthesis procedure

An In-depth Technical Guide to the Synthesis of (2-Methoxy-2-oxoethyl)triphenylphosphonium bromide

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis, mechanism, safety protocols, and application of this compound. Designed for researchers, chemists, and professionals in drug development, this document blends theoretical principles with practical, field-proven insights to ensure a thorough understanding of the synthetic process.

Introduction and Strategic Importance

This compound is a crucial phosphonium salt that serves as a stable, isolable precursor to the corresponding phosphorus ylide, methyl (triphenylphosphoranylidene)acetate. This ylide is a key reagent in the Wittig reaction, a cornerstone of organic synthesis for the formation of alkenes from carbonyl compounds.[1][2] Specifically, this reagent is used to convert aldehydes and ketones into α,β-unsaturated esters, a common structural motif in numerous pharmaceuticals and biologically active molecules.[3]

The synthesis itself is a classic example of a nucleophilic substitution reaction, providing a reliable and straightforward method for preparing the Wittig reagent precursor on a laboratory scale.

The Underlying Chemistry: An SN2 Mechanism

The formation of this compound proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[4] In this reaction, the lone pair of electrons on the phosphorus atom of triphenylphosphine initiates a nucleophilic attack on the electrophilic α-carbon of methyl bromoacetate. This concerted step involves the simultaneous formation of a new carbon-phosphorus bond and the displacement of the bromide ion, which serves as the leaving group.[4] The resulting product is a stable quaternary phosphonium salt.

Caption: SN2 mechanism for phosphonium salt formation.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed for robustness and clarity, ensuring reproducibility. The causality behind each step is explained to provide a deeper understanding of the process.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| Triphenylphosphine | P(C₆H₅)₃ | 262.29 | 26.23 g | 100 | 1.0 |

| Methyl bromoacetate | BrCH₂CO₂CH₃ | 152.97 | 10.8 mL (16.8 g) | 110 | 1.1 |

| Toluene | C₇H₈ | 92.14 | 200 mL | - | - |

| Diethyl ether | (C₂H₅)₂O | 74.12 | ~50 mL | - | - |

Step-by-Step Synthesis Procedure

The following procedure should be performed in a well-ventilated chemical fume hood.

-

Reaction Setup:

-

To a 500 mL round-bottom flask equipped with a magnetic stir bar, add triphenylphosphine (26.23 g, 100 mmol).

-

Add 200 mL of anhydrous toluene to the flask. Stir the mixture at room temperature until the triphenylphosphine has completely dissolved, resulting in a clear, homogeneous solution.[5] The choice of an inert solvent like toluene prevents unwanted side reactions.

-

-

Reagent Addition:

-

Using a syringe or dropping funnel, slowly add methyl bromoacetate (10.8 mL, 110 mmol) to the stirred solution. A slight excess of the alkyl halide is used to ensure complete consumption of the more expensive triphenylphosphine.

-

The reaction is exothermic; a slow addition helps to control the temperature.

-

-

Reaction Execution:

-

Stir the reaction mixture vigorously at room temperature. A white precipitate of the phosphonium salt will begin to form, often within the first hour.

-

Continue stirring for 24-48 hours to ensure the reaction goes to completion.[6] Reaction progress can be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the triphenylphosphine spot.

-

-

Product Isolation (Workup):

-

Once the reaction is complete, collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid sequentially with small portions of cold toluene and then diethyl ether. This removes any unreacted starting materials and soluble impurities.

-

-

Purification:

-

The crude product can be further purified by recrystallization. Ethanol is a suitable solvent for this purpose.[6]

-

Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under high vacuum.

-

-

Characterization:

-

The final product should be a white crystalline powder.

-

Confirm the identity and purity by measuring the melting point, which is expected to be in the range of 165-170 °C (with decomposition).[7]

-

Further analysis can be performed using ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy.

-

Sources

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Methyl (triphenylphosphoranylidene)acetate | 2605-67-6 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 2-(2-(4-methylthiazol-5-yl)ethoxy)-2-oxoethyl)triphenylphosphonium bromide synthesis - chemicalbook [chemicalbook.com]

- 7. chembk.com [chembk.com]

IUPAC name for (2-Methoxy-2-oxoethyl)triphenylphosphonium bromide

An In-Depth Technical Guide to (2-Methoxy-2-oxoethyl)triphenylphosphonium bromide

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal reagent in modern organic synthesis. Primarily utilized as a precursor for stabilized phosphorus ylides, this compound is instrumental in the Wittig reaction for the stereoselective formation of α,β-unsaturated esters. This document, intended for researchers, chemists, and drug development professionals, details the compound's nomenclature, physicochemical properties, synthesis, and mechanistic action. Furthermore, it offers field-proven experimental protocols, discusses its applications in complex molecule synthesis, and outlines critical safety and handling procedures.

Compound Identification and Nomenclature

The unambiguous identification of a chemical reagent is the foundation of reproducible science. This compound is known by several names and identifiers across various chemical databases and suppliers.

-

IUPAC Name: (2-methoxy-2-oxoethyl)-triphenylphosphanium bromide[1][]

-

Common Names: (Carbomethoxymethyl)triphenylphosphonium bromide, Methyl (triphenylphosphoranyl)acetate bromide[1][3]

-

CAS Number: 1779-58-4[1]

-

Molecular Formula: C₂₁H₂₀BrO₂P[][3]

-

EC Number: 217-222-0[1]

Physicochemical Properties

The physical and chemical properties of a reagent dictate its handling, storage, and application conditions. This compound is a white to off-white crystalline solid, which is hygroscopic and should be stored under an inert atmosphere.[3]

| Property | Value | Source |

| Molecular Weight | 415.26 g/mol | [][3] |

| Melting Point | 165-170 °C (decomposes) | [3] |

| Appearance | White to Almost White Crystalline Powder | [3] |

| Solubility | Soluble in methanol and other polar organic solvents. | [3] |

| Sensitivity | Hygroscopic | [3] |

| Storage | Room temperature, under inert atmosphere. | [3] |

Synthesis and Mechanism of Action

Synthesis of the Phosphonium Salt

The preparation of this compound is a classic example of a nucleophilic substitution reaction (Sɴ2). The lone pair of electrons on the phosphorus atom of triphenylphosphine, a potent nucleophile, attacks the electrophilic carbon atom of methyl bromoacetate. This reaction displaces the bromide ion, forming the stable phosphonium salt.[4] The choice of an inert solvent like toluene or acetonitrile is crucial to prevent side reactions with the solvent.

Caption: General mechanism of the Wittig reaction.

Experimental Protocols

The following protocols are provided as validated starting points. Researchers should optimize conditions based on their specific substrates and equipment.

Protocol: Synthesis of this compound

This procedure is adapted from standard methods for phosphonium salt preparation. [4][5]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve triphenylphosphine (1.0 eq) in dry toluene under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagent Addition: Add methyl bromoacetate (1.0 eq) dropwise to the stirred solution at room temperature. An exotherm may be observed.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by the formation of a white precipitate. For less reactive systems, the mixture can be heated to reflux for 2-4 hours. [4]4. Isolation: After the reaction is complete (typically 24-48 hours at room temperature), cool the mixture. [5]Collect the white precipitate by vacuum filtration.

-

Purification: Wash the collected solid with cold toluene or diethyl ether to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system like ethanol to yield the final, high-purity phosphonium salt. [5]Dry the product under vacuum.

Protocol: Wittig Reaction with an Aldehyde

This protocol describes a typical olefination using the prepared phosphonium salt.

-

Ylide Generation: Suspend this compound (1.1 eq) in a suitable solvent (e.g., THF, DCM) in a flask under an inert atmosphere. Cool the suspension in an ice bath (0 °C).

-

Base Addition: Add a base, such as sodium hydride (NaH, 60% dispersion in oil, 1.1 eq) or a solution of sodium methoxide, portion-wise to the suspension. Stir the mixture at 0 °C for 1 hour, during which the suspension may change in appearance as the ylide forms.

-

Carbonyl Addition: Add a solution of the aldehyde (1.0 eq) in the same solvent dropwise to the ylide mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). [6]Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to isolate the target alkene. [6]

Applications in Research and Drug Development

The Wittig reaction using stabilized ylides derived from this reagent is a cornerstone of synthetic organic chemistry due to its reliability and functional group tolerance. [7]

-

Pharmaceutical Synthesis: It is a key reactant for the synthesis of Glycogen Synthase Kinase-3 (GSK-3) inhibitors, which are targets for various therapeutic areas, including neurodegenerative diseases and diabetes. []* Natural Product Synthesis: The reaction is widely employed in the total synthesis of complex natural products where the creation of a specific C=C bond geometry is required.

-

Mitochondria-Targeting: The triphenylphosphonium cation itself is a well-known lipophilic cation that can selectively accumulate in mitochondria due to the large mitochondrial membrane potential. [8]This property is exploited in medicinal chemistry to deliver therapeutic agents directly to the mitochondria of cancer cells, making phosphonium salts like this one valuable structural motifs in drug design. [8][9]

Safety and Handling

As with all chemical reagents, proper safety protocols must be strictly followed.

-

Hazard Identification: this compound is classified as an irritant. [1][3] * H315: Causes skin irritation. [1] * H319: Causes serious eye irritation. [1] * H335: May cause respiratory irritation. [1]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile). [3][10]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [11]Avoid contact with skin and eyes. Wash hands thoroughly after handling. * First Aid:

-

Eyes: In case of contact, immediately rinse with plenty of water for at least 15 minutes and seek medical advice. [3][10] * Skin: Wash off with soap and plenty of water. If irritation persists, seek medical attention. [10] * Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention. * Storage: Store in a tightly sealed container in a cool, dry place away from moisture, as the compound is hygroscopic. [3][11]

-

Conclusion

This compound is a versatile and indispensable reagent for the synthesis of (E)-α,β-unsaturated esters via the Wittig reaction. Its straightforward preparation, stability, and reliable reactivity make it a valuable tool for synthetic chemists in academia and industry. Understanding its properties, mechanistic pathways, and proper handling is essential for its effective and safe utilization in the synthesis of pharmaceuticals and other high-value chemical entities.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 494138, this compound. Retrieved from [Link]

-

Thermo Fisher Scientific (n.d.). (Ethoxycarbonylmethyl)triphenylphosphonium bromide, 98+%. Retrieved from [Link]

-

ChemBK (2024). This compound. Retrieved from [Link]

-

Regulations.gov (n.d.). CYPHOS® IL 169 PHOSPHONIUM SALT SECTION 1. Retrieved from [Link]

-

NROChemistry (2024). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 73731, (Ethoxycarbonylmethyl)triphenylphosphonium bromide. Retrieved from [Link]

-

Master Organic Chemistry (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

-

Organic Syntheses (n.d.). Synthesis of [[[2-(2-methoxy-ethoxy)ethoxy]carbonyl]methylene]triphenylphosphorane. Retrieved from [Link]

-

Chemistry LibreTexts (2023). Wittig Reaction. Retrieved from [Link]

-

University of California, Irvine (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

-

Web Pages (n.d.). 8. Wittig Reaction. Retrieved from [Link]

-

PubChem (n.d.). This compound. Retrieved from [Link]

-

Organic Syntheses (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

MDPI (2021). Application Prospects of Triphenylphosphine-Based Mitochondria-Targeted Cancer Therapy. Retrieved from [Link]

Sources

- 1. This compound | C21H20O2P+ | CID 494138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. benchchem.com [benchchem.com]

- 5. 2-(2-(4-methylthiazol-5-yl)ethoxy)-2-oxoethyl)triphenylphosphonium bromide synthesis - chemicalbook [chemicalbook.com]

- 6. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. cloudfront.zoro.com [cloudfront.zoro.com]

(Carbomethoxymethyl)triphenylphosphonium bromide mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of (Carbomethoxymethyl)triphenylphosphonium Bromide

This guide provides a comprehensive examination of the mechanism of action for (Carbomethoxymethyl)triphenylphosphonium bromide, a pivotal reagent in modern organic synthesis. Primarily geared towards researchers, scientists, and professionals in drug development, this document elucidates the fundamental principles of the Wittig reaction as applied to this specific stabilized phosphonium ylide. We will explore the causality behind its stereochemical outcomes and provide actionable experimental protocols.

Introduction: The Strategic Importance of a Stabilized Ylide

(Carbomethoxymethyl)triphenylphosphonium bromide is a phosphonium salt that serves as the precursor to a specific type of Wittig reagent.[1] The Wittig reaction, a Nobel Prize-winning discovery by Georg Wittig, is a cornerstone of organic chemistry for its unparalleled ability to synthesize alkenes from aldehydes or ketones.[2][3] The reagent derived from this salt is classified as a "stabilized" ylide. This classification is critical as the ester group adjacent to the carbanionic center delocalizes the negative charge through resonance, rendering the ylide less reactive and more selective than its non-stabilized counterparts.[4][5] This stability is the determining factor in its mechanism and, most importantly, in its stereochemical output, reliably favoring the formation of (E)-α,β-unsaturated esters.[6][7]

The Core Mechanism: From Phosphonium Salt to Alkene

The overall transformation involves two primary stages: the in situ formation of the phosphorus ylide and its subsequent reaction with a carbonyl compound. The thermodynamic driving force for the entire sequence is the formation of the exceptionally stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[7][8]

Ylide Formation: Deprotonation of the Phosphonium Salt

The process begins with the deprotonation of the α-carbon (the carbon adjacent to the phosphorus atom) of (Carbomethoxymethyl)triphenylphosphonium bromide.[9] Due to the electron-withdrawing nature of both the positively charged phosphorus and the adjacent carbomethoxy group, the α-proton is sufficiently acidic to be removed by a moderately strong base.[10] Unlike non-stabilized ylides which require potent bases like n-butyllithium (n-BuLi) under strictly anhydrous conditions, stabilized ylides can be formed using milder bases such as sodium hydroxide or sodium methoxide.[5][11] This imparts a significant practical advantage, broadening the reaction's functional group tolerance and simplifying the experimental setup.

The resulting neutral, dipolar species is a phosphorus ylide, or phosphorane. It is best represented as a resonance hybrid of two forms: one with formal positive and negative charges on adjacent phosphorus and carbon atoms (the ylide form) and another with a phosphorus-carbon double bond (the phosphorane form).[3]

Caption: Deprotonation of the phosphonium salt to form the stabilized ylide.

The Olefination Cascade: A Thermodynamically Controlled Pathway

Once formed, the nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. The subsequent steps are the subject of extensive mechanistic study, with evidence pointing towards a concerted pathway for lithium-free conditions, although the stepwise betaine pathway is also frequently cited.[6][12]

-

Intermediate Formation : The ylide reacts with the carbonyl compound via a [2+2] cycloaddition, directly forming a four-membered ring intermediate known as an oxaphosphetane.[5][6] For stabilized ylides, this initial addition is reversible.[7][8]

-

Stereochemical Determination : The reversibility of the oxaphosphetane formation is the key to the high (E)-stereoselectivity. The system has sufficient time to equilibrate. The kinetic product, the syn-oxaphosphetane (which would lead to the Z-alkene), is formed faster but is sterically more hindered. It can revert to the starting materials and re-form as the thermodynamically more stable anti-oxaphosphetane, where the bulky substituents (the R-group from the carbonyl and the triphenylphosphine group) are positioned on opposite sides of the ring.[8]

-

Decomposition : This more stable anti-oxaphosphetane intermediate then irreversibly decomposes through a retro-[2+2] cycloaddition. This fragmentation yields two products: the desired (E)-alkene (in this case, an α,β-unsaturated ester) and triphenylphosphine oxide (Ph₃P=O).[4] The high bond energy of the P=O double bond makes this final step highly favorable and drives the reaction to completion.[8]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. Wittig reaction - Wikipedia [en.wikipedia.org]

- 7. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 8. adichemistry.com [adichemistry.com]

- 9. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

An In-Depth Technical Guide to the Physical Properties of (2-Methoxy-2-oxoethyl)triphenylphosphonium bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methoxy-2-oxoethyl)triphenylphosphonium bromide, a crucial reagent in modern organic synthesis, serves as a key building block for the creation of complex molecular architectures.[1] This phosphonium salt is a stabilized Wittig reagent precursor, widely employed in the pharmaceutical and fine chemical industries for the stereoselective synthesis of α,β-unsaturated esters. A thorough understanding of its physical properties is paramount for its effective handling, reaction optimization, and the consistent achievement of desired synthetic outcomes. This guide provides a comprehensive exploration of the essential physical characteristics of this compound, supported by experimental protocols and expert insights to empower researchers in their scientific endeavors.

I. Core Physical and Chemical Properties

This compound is a white crystalline powder under ambient conditions.[1] Its stability in air is a key practical advantage for laboratory use, although it is known to decompose upon heating or exposure to water.[1] This hygroscopic nature necessitates storage in a dry, inert atmosphere to maintain its integrity and reactivity.[1]

A summary of the key physical and chemical properties is presented in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₂₀BrO₂P | [1][2] |

| Molar Mass | 415.26 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 165-170 °C (with decomposition) | [1] |

| CAS Number | 1779-58-4 | [1] |

II. Molecular Structure

The molecular structure of this compound is fundamental to its reactivity. The molecule consists of a central phosphorus atom bonded to three phenyl groups and a methoxycarbonylmethyl group, with a bromide counter-ion. The positive charge on the phosphorus atom is delocalized across the phenyl rings, which influences its solubility and reactivity.

Caption: Workflow for Melting Point Determination.

B. NMR Sample Preparation and Acquisition

Rationale: Proper sample preparation is critical for obtaining high-resolution NMR spectra, which are essential for unambiguous structural confirmation and purity analysis.

Procedure:

-

Weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a clean NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer. For ¹H NMR, a sufficient signal-to-noise ratio is typically achieved with 8-16 scans. For ¹³C NMR, a larger number of scans will be necessary.

C. FT-IR Sample Preparation and Acquisition

Rationale: The choice of sampling technique for FT-IR analysis depends on the nature of the sample and the desired information. For a solid like this compound, the KBr pellet method is a common and effective technique.

Procedure (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.

-

Place a portion of the mixture into a pellet press.

-

Apply pressure to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

VI. Impact of Physical Properties on Application

The physical properties of this compound directly influence its utility in the Wittig reaction.

Caption: Relationship between Physical Properties and Wittig Reaction Outcomes.

-

Solubility: The good solubility in common organic solvents ensures a homogeneous reaction mixture, which is crucial for efficient ylide formation and subsequent reaction with the carbonyl compound.

-

Purity (as indicated by melting point): The presence of impurities can lead to side reactions, reducing the overall yield and purity of the desired alkene product. A sharp melting point is a good indicator of the high purity required for clean and efficient Wittig reactions.

-

Hygroscopicity: The presence of water can hydrolyze the phosphonium salt or react with the ylide intermediate, leading to reduced yields. Therefore, proper storage and handling to minimize water absorption are critical for successful synthetic outcomes.

VII. Conclusion

A comprehensive understanding of the physical properties of this compound is essential for its effective and reliable use in organic synthesis. This guide has provided a detailed overview of its core physical and chemical characteristics, spectroscopic data, and experimental protocols for their determination. By leveraging this knowledge, researchers can optimize reaction conditions, ensure the purity of their starting materials, and ultimately achieve their synthetic goals with greater efficiency and confidence.

VIII. References

-

This compound | C21H20O2P+ | CID 494138. PubChem. [Link]

-

This compound - ChemBK. [Link]

-

Phosphonium, (2-methoxy-2-oxoethyl)triphenyl-, bromide (1:1) | C21H20BrO2P. PubChem. [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of (2-Methoxy-2-oxoethyl)triphenylphosphonium bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methoxy-2-oxoethyl)triphenylphosphonium bromide is a crucial reagent in organic synthesis, primarily utilized as a precursor to stabilized phosphorus ylides for the Wittig reaction.[1] This reaction is a cornerstone for the formation of carbon-carbon double bonds, a fundamental transformation in the synthesis of a vast array of organic molecules, including pharmaceuticals and natural products. An unambiguous structural confirmation of this phosphonium salt is paramount for ensuring reaction success and purity of the final products. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, serves as an indispensable tool for this purpose.

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. It is designed to equip researchers, scientists, and drug development professionals with the expertise to interpret the spectral data, understand the underlying principles, and apply this knowledge to their synthetic challenges. We will delve into the causality behind experimental choices, present a self-validating protocol, and ground our discussion in authoritative references.

Molecular Structure and Proton Environments

A thorough understanding of the molecule's structure is the foundation for interpreting its ¹H NMR spectrum. This compound possesses several distinct proton environments, which will give rise to unique signals in the spectrum.

Figure 1: Molecular structure of (2-Methoxy-2-oxoethyl)triphenylphosphonium cation.

The key proton environments are:

-

Methylene protons (P-CH₂-C=O): These two protons are adjacent to the positively charged phosphorus atom and the carbonyl group.

-

Methoxy protons (-OCH₃): The three protons of the methyl group are attached to an oxygen atom.

-

Phenyl protons (-C₆H₅): The fifteen protons on the three phenyl rings attached to the phosphorus atom. These can be further subdivided into ortho, meta, and para positions, though they often appear as a complex multiplet.

Core Principles: Chemical Shift and Spin-Spin Coupling

The ¹H NMR spectrum provides two crucial pieces of information for structure elucidation:

-

Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) is determined by the local electronic environment of the proton. Electron-withdrawing groups, like the phosphonium cation and the carbonyl group, deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield).

-

Spin-Spin Coupling (J): The interaction of the magnetic moments of neighboring, non-equivalent nuclei causes the splitting of NMR signals into multiplets. The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz). In the case of this compound, the most significant coupling to consider is between the phosphorus-31 (³¹P) nucleus and the adjacent methylene protons.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

A robust and reproducible experimental protocol is essential for obtaining a high-quality spectrum that allows for accurate interpretation.

Step-by-Step Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound. The compound is hygroscopic and should be handled in a dry environment.[2]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or Deuterated Dimethyl Sulfoxide, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of the protons. CDCl₃ is a common choice for many organic compounds.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), which is assigned a chemical shift of 0.00 ppm.

-

-

Instrumental Parameters (for a 400 MHz NMR Spectrometer):

-

Acquisition Time (AT): Typically 2-4 seconds. This determines the resolution of the spectrum.

-

Relaxation Delay (D1): 1-2 seconds. This allows the nuclear spins to return to equilibrium between pulses.

-

Pulse Width (P1): A 90° pulse, calibrated for the specific probe.

-

Number of Scans (NS): 8-16 scans are usually sufficient for a sample of this concentration.

-

Spectral Width (SW): A range of -2 to 12 ppm is generally adequate to cover all proton signals.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline correct the spectrum to obtain a flat baseline.

-

Integrate the signals to determine the relative number of protons corresponding to each peak.

-

Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

¹H NMR Spectrum Analysis and Interpretation

The ¹H NMR spectrum of this compound exhibits characteristic signals that can be unambiguously assigned to the different proton environments in the molecule.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Phenyl Protons (-C₆H₅) | 7.60 - 7.85 | Multiplet (m) | - | 15H |

| Methylene Protons (P-CH₂) | ~5.65 | Doublet (d) | ²J(P,H) ≈ 13.6 | 2H |

| Methoxy Protons (-OCH₃) | ~3.70 | Singlet (s) | - | 3H |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Detailed Signal Assignment:

-

Phenyl Protons (7.60 - 7.85 ppm): The 15 protons of the three phenyl rings are in a complex electronic environment due to the influence of the positively charged phosphorus atom. This results in a broad, overlapping multiplet in the aromatic region of the spectrum.[3]

-

Methylene Protons (~5.65 ppm): These protons are significantly deshielded due to their proximity to both the electron-withdrawing phosphonium group and the carbonyl group. A key feature of this signal is its splitting into a doublet. This is a direct result of coupling to the adjacent phosphorus-31 nucleus (³¹P, I=1/2, 100% natural abundance). The magnitude of this two-bond coupling (²J(P,H)) is typically around 13-15 Hz.[3][4] This doublet is a definitive diagnostic feature for the P-CH₂ moiety.

-

Methoxy Protons (~3.70 ppm): The three protons of the methoxy group are in a relatively shielded environment compared to the methylene protons. They appear as a sharp singlet as there are no adjacent protons to couple with.

Sources

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of (2-Methoxy-2-oxoethyl)triphenylphosphonium bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of (2-Methoxy-2-oxoethyl)triphenylphosphonium bromide, a vital reagent in organic synthesis, particularly in the Wittig reaction. While a publicly available, experimentally verified ¹³C NMR spectrum with full spectral parameters is not readily accessible in the reviewed literature, this guide offers a detailed, predicted spectrum based on established principles of organophosphorus NMR spectroscopy and data from analogous compounds. Furthermore, it outlines a robust experimental protocol for the acquisition and analysis of the ¹³C NMR data, ensuring a self-validating system for researchers. The causality behind experimental choices and the interpretation of the spectral data are explained in detail to provide field-proven insights.

Introduction: The Significance of this compound

This compound, also known as (carbomethoxymethyl)triphenylphosphonium bromide, is a key phosphonium salt in the arsenal of synthetic organic chemists. Its primary utility lies in its role as a precursor to the corresponding stabilized phosphorus ylide, which is a cornerstone of the Wittig reaction for the synthesis of α,β-unsaturated esters. The stereochemical outcome and reactivity of the Wittig reaction are influenced by the structure and purity of the phosphonium salt and the resulting ylide. Consequently, unambiguous characterization of this reagent is paramount, with ¹³C NMR spectroscopy serving as a powerful tool for structural verification and purity assessment.

Synthesis and Structure

This compound is typically synthesized via a straightforward Sₙ2 reaction between triphenylphosphine and methyl bromoacetate.

Scheme 1. Synthesis of this compound.

The reaction involves the nucleophilic attack of the phosphorus atom of triphenylphosphine on the electrophilic carbon of methyl bromoacetate, leading to the displacement of the bromide ion and the formation of the phosphonium salt. The purity of the final product is crucial for subsequent reactions and can be ascertained using NMR spectroscopy.

Predicted ¹³C NMR Spectral Data

Based on the known effects of phosphorus on carbon chemical shifts and coupling constants in similar organophosphorus compounds, a predicted ¹³C NMR spectrum for this compound in a common deuterated solvent like chloroform-d (CDCl₃) is presented below.

| Carbon Atom | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (J) Hz | Assignment Rationale |

| C=O | ~168 | Doublet | ²JPC ≈ 5-10 | The carbonyl carbon is deshielded and exhibits a two-bond coupling to the phosphorus atom. |

| CH₂ | ~35 | Doublet | ¹JPC ≈ 50-60 | The methylene carbon is directly bonded to the phosphorus, resulting in a large one-bond coupling constant and a downfield shift due to the electron-withdrawing phosphonium group. |

| OCH₃ | ~53 | Singlet | - | The methoxy carbon is too far from the phosphorus for significant coupling to be observed. |

| Cipso (aromatic) | ~118 | Doublet | ¹JPC ≈ 85-95 | The ipso-carbons of the phenyl rings are directly attached to the phosphorus, leading to a large one-bond coupling and a characteristic upfield shift compared to the other aromatic carbons. |

| Cortho (aromatic) | ~134 | Doublet | ²JPC ≈ 10-15 | The ortho-carbons show a two-bond coupling to the phosphorus. |

| Cmeta (aromatic) | ~130 | Doublet | ³JPC ≈ 10-15 | The meta-carbons exhibit a three-bond coupling to the phosphorus. |

| Cpara (aromatic) | ~135 | Singlet or very small doublet | ⁴JPC ≈ 0-3 | The para-carbon is four bonds away from the phosphorus, and the coupling is often too small to be resolved. |

Interpretation of the ¹³C NMR Spectrum: A Deeper Dive

The interpretation of the ¹³C NMR spectrum of this compound relies on understanding the influence of the positively charged phosphorus atom on the neighboring carbon nuclei.

-

Chemical Shifts (δ): The electron-withdrawing nature of the triphenylphosphonium group significantly influences the chemical shifts of the attached carbons. The methylene carbon (CH₂) directly bonded to the phosphorus is deshielded, appearing at a downfield chemical shift. The aromatic carbons also exhibit characteristic shifts, with the ipso-carbon being notably shielded relative to what might be expected, a common feature in triphenylphosphonium salts.

-

Phosphorus-Carbon Coupling (JPC): The most informative feature of the ¹³C NMR spectrum of an organophosphorus compound is the through-bond coupling between the phosphorus-31 (³¹P, I = ½, 100% natural abundance) and carbon-13 (¹³C) nuclei. The magnitude of the coupling constant (JPC) is dependent on the number of bonds separating the two nuclei:

-

¹JPC (One-bond coupling): This is the largest coupling and is observed for carbons directly bonded to the phosphorus atom (the CH₂ and ipso-aromatic carbons). Its magnitude is sensitive to the hybridization and the electronic environment of the P-C bond.

-

²JPC (Two-bond coupling): This is observed for the carbonyl carbon and the ortho-aromatic carbons.

-

³JPC (Three-bond coupling): This is seen for the meta-aromatic carbons.

-

⁴JPC (Four-bond coupling): Coupling over four bonds to the para-aromatic carbon is typically very small or unresolved.

-

The observation of these distinct couplings provides unequivocal evidence for the structure of the phosphonium salt.

Experimental Protocol for ¹³C NMR Data Acquisition

To obtain a high-quality ¹³C NMR spectrum of this compound, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

5.1. Sample Preparation

-

Purity of the Analyte: Ensure the this compound is of high purity. Impurities from the synthesis, such as unreacted triphenylphosphine or methyl bromoacetate, will appear in the spectrum. The compound is hygroscopic and should be stored in a desiccator.

-

Choice of Solvent: Select a deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. Solubility should be checked beforehand.

-

Concentration: Dissolve approximately 20-50 mg of the phosphonium salt in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube. A higher concentration is generally better for ¹³C NMR due to its lower sensitivity.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

5.2. NMR Spectrometer Setup and Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Tuning and Shimming: Tune the ¹³C probe and perform shimming on the sample to achieve a highly homogeneous magnetic field, which is critical for good line shape and resolution.

-

Acquisition Parameters:

-

Pulse Program: Use a standard proton-decoupled ¹³C NMR pulse sequence.

-

Acquisition Time (at): Set to at least 2-3 seconds to ensure good digital resolution.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of the quaternary carbons and the phosphorus-coupled carbons.

-

Number of Scans (ns): Due to the low natural abundance of ¹³C, a significant number of scans will be required. Start with 1024 scans and increase as needed to achieve a good signal-to-noise ratio.

-

Spectral Width (sw): A spectral width of approximately 200-250 ppm (e.g., from -10 to 240 ppm) is sufficient to cover the expected chemical shift range.

-

5.3. Data Processing

-

Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

-

Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

Peak Picking and Integration: Identify all significant peaks and determine their chemical shifts and integrals. For coupled signals, the coupling constants should be measured.

Visualization of the Molecular Structure and Key NMR Interactions

The following diagram illustrates the structure of this compound and highlights the key through-bond interactions that give rise to the predicted ¹³C NMR couplings.

Caption: Molecular structure and key P-C couplings.

Troubleshooting Common Issues

-

Broad Peaks: Broad signals can result from poor shimming, the presence of paramagnetic impurities, or chemical exchange. Re-shimming the instrument is the first step. If the sample has been stored for a long time, degradation may have occurred.

-

Low Signal-to-Noise: This is a common challenge in ¹³C NMR. Increase the number of scans, use a more concentrated sample, or ensure the relaxation delay is adequate.

-

Extra Peaks: The presence of unexpected signals may indicate impurities in the sample or the solvent. Check the purity of the starting materials and the final product. Common impurities include triphenylphosphine oxide, which can form upon decomposition.

Conclusion

The ¹³C NMR spectrum of this compound provides a wealth of structural information, primarily through the characteristic chemical shifts and the informative phosphorus-carbon coupling patterns. This guide has presented a detailed predicted spectrum and a robust experimental protocol to enable researchers to confidently acquire and interpret this crucial analytical data. A thorough understanding of the ¹³C NMR spectrum is indispensable for ensuring the quality of this important synthetic reagent and for gaining deeper insights into its role in chemical transformations.

References

-